1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17519889
InChI: InChI=1S/C8H12N6/c1-13-7(2-4-11-13)3-5-14-6-10-8(9)12-14/h2,4,6H,3,5H2,1H3,(H2,9,12)
SMILES:
Molecular Formula: C8H12N6
Molecular Weight: 192.22 g/mol

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC17519889

Molecular Formula: C8H12N6

Molecular Weight: 192.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
IUPAC Name 1-[2-(2-methylpyrazol-3-yl)ethyl]-1,2,4-triazol-3-amine
Standard InChI InChI=1S/C8H12N6/c1-13-7(2-4-11-13)3-5-14-6-10-8(9)12-14/h2,4,6H,3,5H2,1H3,(H2,9,12)
Standard InChI Key UFVLTYNUCZBUDU-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC=N1)CCN2C=NC(=N2)N

Introduction

1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines both pyrazole and triazole rings, making it a compound of interest for various pharmacological applications. This compound's unique structure, featuring a methyl group on the pyrazole ring and an ethyl chain linking to the triazole nitrogen, imparts specific chemical properties and potential biological activities.

Synthesis Methods

The synthesis of compounds with similar structures typically involves multi-step reactions that combine pyrazole and triazole moieties. For example, the synthesis of related compounds often involves the reaction of appropriate starting materials like pyrazole derivatives with triazole precursors under specific conditions.

Biological Activities

Compounds with pyrazole and triazole rings are known for their diverse biological activities, including anticancer and anti-inflammatory effects. The dual heterocyclic nature of 1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine may enhance its biological activity compared to compounds with only one of these moieties.

Comparison with Similar Compounds

Compound NameStructureUnique Features
5-Methyl-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-pyrazol-3-aminePyrazole and triazole ringsExhibits anticancer and anti-inflammatory activities
3-Amino-5-methyl-1H-pyrazoleContains an amino groupEnhances solubility and reactivity
1-[2-(1-Methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amineSimilar to the first but with a different triazole attachmentPotential for diverse pharmacological applications

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator